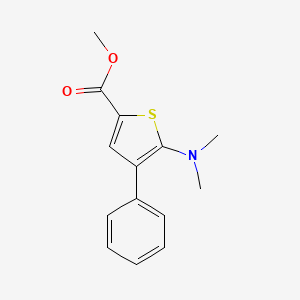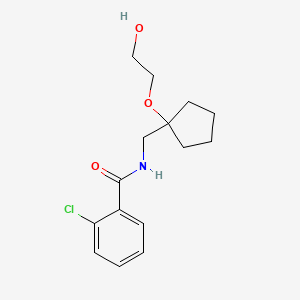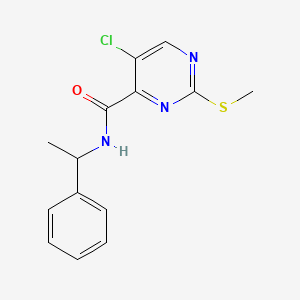
Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl group (a six-membered aromatic ring), and a carboxylate ester group (a carbonyl group attached to an oxygen which is attached to a methyl group). It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the attachment of the phenyl group, and the formation of the carboxylate ester. The dimethylamino group could potentially be introduced through a reaction with dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring, the phenyl group, and the carboxylate ester. The dimethylamino group could also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by the presence of the thiophene ring, the phenyl group, the carboxylate ester, and the dimethylamino group .Applications De Recherche Scientifique
Green Solvent
“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It has been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Synthesis Method
This compound can be synthesized using various methods, including the reaction of 5- (dimethylamino)-5-oxopentanoic acid with methanol in the presence of a catalyst. Another method involves the reaction of 5- (dimethylamino)-5-oxopentanoic acid with diazomethane.
Fluorescent Probe for Biological Imaging
“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” has been used as a fluorescent probe for biological imaging. This application is particularly useful in the field of biochemistry and molecular biology.
Reagent for the Synthesis of Peptides
This compound is also used as a reagent for the synthesis of peptides. This is particularly useful in the field of biochemistry, where peptides are often used in research and drug development.
Catalyst in Organic Reactions
“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” is used as a catalyst in organic reactions. This application is particularly useful in the field of organic chemistry, where catalysts are often used to speed up chemical reactions.
Drug Delivery System
This compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. This application is particularly useful in the field of pharmaceutical research, where effective drug delivery systems are crucial for the development of new treatments.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-15(2)13-11(10-7-5-4-6-8-10)9-12(18-13)14(16)17-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWHWCILIEMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)
![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)